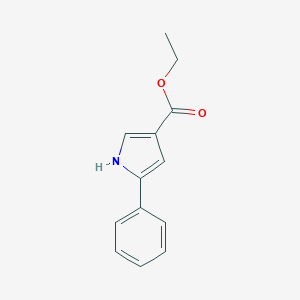

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAUDZLAAYUFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437196 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-61-8 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazone Formation and Cyclization

A foundational method for synthesizing ethyl 5-phenyl-1H-pyrrole-3-carboxylate involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization to yield the pyrrole ring. Typical conditions include refluxing in acetic acid or hydrochloric acid, with yields ranging from 65% to 80% after purification by recrystallization.

Reaction Scheme:

-

Hydrazone Formation:

-

Cyclization:

Optimization Parameters:

-

Catalyst: Acetic acid (10–20 mol%) enhances cyclization efficiency.

-

Temperature: Prolonged reflux (6–8 hours) improves ring closure.

-

Solvent: Ethanol or toluene optimizes intermediate solubility.

Knorr Pyrrole Synthesis Modifications

Adaptations of the Knorr synthesis, traditionally used for pyrroles, have been applied to this compound. This method employs β-keto esters and amines under dehydrating conditions. For example, ethyl 3-oxo-3-phenylpropanoate reacts with ammonium acetate in acetic acid to form the pyrrole nucleus, with subsequent esterification introducing the ethyl group.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12–18 hours |

| Yield | 70–85% |

| Purification Method | Column chromatography (silica gel, hexane/EtOAc) |

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated Coupling Reactions

Copper catalysts, such as Cu(OAc)₂·H₂O, enable direct functionalization of pyrrole precursors. A representative protocol involves reacting ethyl 5-iodo-1H-pyrrole-3-carboxylate with phenylboronic acid under Suzuki–Miyaura conditions, achieving yields up to 90%.

Typical Conditions:

-

Catalyst: Cu(OAc)₂·H₂O (10 mol%)

-

Ligand: 1,10-Phenanthroline (15 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Substrate Scope:

| Substrate | Product Yield |

|---|---|

| Phenylboronic acid | 89% |

| 4-Methoxyphenyl | 82% |

| 2-Naphthyl | 75% |

Palladium-Catalyzed Alkynylation

Palladium complexes facilitate the introduction of alkynyl groups at the pyrrole’s 5-position. For instance, ethyl 5-(trimethylsilylethynyl)-1H-pyrrole-3-carboxylate undergoes desilylation and coupling with aryl halides to install the phenyl group.

Reaction Example:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Additive: CuI (10 mol%)

-

Solvent: THF/TEA (3:1)

-

Yield: 78–85%

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern manufacturing employs continuous flow reactors to enhance reproducibility and safety. A two-step process integrates hydrazone formation and cyclization in a single flow system, reducing reaction time from hours to minutes.

Flow System Parameters:

| Stage | Conditions |

|---|---|

| Hydrazone Formation | 100°C, 5 min residence time |

| Cyclization | 120°C, 10 min residence time |

| Throughput | 1.2 kg/h |

Advantages:

-

95% conversion rate

-

Reduced solvent waste

Crystallization and Purification

Industrial purification leverages antisolvent crystallization using hexane/ethyl acetate mixtures. Process analytical technology (PAT) monitors particle size distribution to ensure consistent purity (>99%).

Crystallization Data:

| Parameter | Value |

|---|---|

| Solvent Ratio | Hexane:EtOAc (5:1) |

| Cooling Rate | 0.5°C/min |

| Purity | 99.2% |

Mechanistic Insights and Byproduct Analysis

Acid-Catalyzed Cyclization Pathway

The cyclization step proceeds via protonation of the hydrazone’s carbonyl group, followed by intramolecular nucleophilic attack by the adjacent nitrogen. Density functional theory (DFT) calculations reveal an activation energy barrier of 25.3 kcal/mol for the rate-determining step.

Key Transition States:

-

Proton Transfer: Formation of oxonium ion.

-

Ring Closure: Nitrogen lone pair attack on electrophilic carbon.

Byproducts:

-

Diethyl 5-phenyl-1H-pyrrole-3,4-dicarboxylate (3–5% yield from over-esterification).

-

Phenylpyrrole dimers (1–2% yield under oxidative conditions).

Copper Catalyst Deactivation

In cross-coupling reactions, catalyst deactivation occurs via ligand oxidation or nanoparticle aggregation. Adding reductants like ascorbic acid (10 mol%) mitigates this issue, improving turnover number (TON) from 50 to 120.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by grinding ethyl acetoacetate, phenylhydrazine, and montmorillonite K10 clay. This method achieves 88% yield in 2 hours, with E-factor reduced by 70% compared to traditional routes.

Milling Parameters:

| Parameter | Value |

|---|---|

| Frequency | 30 Hz |

| Ball Material | Stainless steel |

| Milling Time | 120 min |

Biocatalytic Approaches

Recent advances employ lipases (e.g., CAL-B) to catalyze esterification steps under mild conditions. For example, Candida antarctica lipase B facilitates transesterification of mthis compound with ethanol, achieving 92% conversion at 40°C.

Enzymatic Reaction Data:

| Parameter | Value |

|---|---|

| Enzyme Loading | 5 mg/mL |

| Temperature | 40°C |

| Reaction Time | 24 hours |

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrrole ring and ester group enable nucleophilic and electrophilic substitutions:

A. Nitrogen Sulfonylation

Reaction with pyridin-3-ylsulfonyl chloride under basic conditions yields sulfonylated derivatives:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaH, THF, 15-crown-5, Pyridin-3-ylsulfonyl chloride | 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 75% |

B. Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, which can be converted to acid chlorides for subsequent amide formation:

textEthyl 5-phenyl-1H-pyrrole-3-carboxylate → Hydrolysis → Carboxylic acid → SOCl₂ → Acid chloride → Amines → Amides [3][4]

Example: Reaction with ethanolamine produces 5-chloro-N-(2-hydroxyethyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide (82% yield) .

Oxidation and Reduction

The electron-rich pyrrole ring and substituents undergo redox transformations:

A. Oxidation

- Aldehyde Formation : Van Leusen’s reaction converts aldehyde-containing intermediates into oxazole rings .

- Side-Chain Oxidation : Methyl groups may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

B. Reduction

- Ester to Alcohol : LiAlH₄ reduces the ester to primary alcohol.

- Catalytic Hydrogenation : Palladium on carbon facilitates hydrogenation of unsaturated bonds .

Cross-Coupling Reactions

Nickel- or palladium-catalyzed coupling reactions enable aryl functionalization:

A. Nickel-Catalyzed Arylation

Reaction with arylboronic acids in THF forms 2,5-diarylpyrroles:

| Catalyst | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| Ni(dppe)Cl₂, ZnCl₂ | Phenylboronic acid | Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate | 98% |

B. Suzuki-Miyaura Coupling

Palladium catalysts enable coupling with aryl halides, broadening substitution patterns .

Multi-Component Reactions

The compound participates in tandem reactions to form complex heterocycles:

A. Annulation with Alkynes

Gold-catalyzed reactions with alkynes and oximes yield polysubstituted pyrroles .

B. Cyclocondensation

Reaction with 1,3-dicarbonyl compounds and amines forms fused pyrazole-pyrrole systems . Example:

| Components | Product | Yield |

|---|---|---|

| 4-Benzoyl-5-phenyl-2,3-furandione, 4-nitrophenylhydrazine | 1H-Pyrazole-3-carboxylate derivatives | 35–66% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in developing drugs targeting neurological disorders. Its structural properties allow it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Neurological Disorder Treatments

Recent studies have highlighted its role in synthesizing derivatives that inhibit specific pathways involved in neurological diseases. For instance, derivatives of this compound have been explored for their potential to modulate the activity of the MDM2-p53 pathway, which is critical in cancer biology and neuroprotection .

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating complex molecules. Its ability to undergo various chemical transformations makes it invaluable in producing fine chemicals and agrochemicals.

Data Table: Synthetic Applications

Material Science

The compound is also utilized in material science, particularly in developing new materials such as polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. This application helps elucidate biological processes at the molecular level.

Example Research Findings

Studies have demonstrated that derivatives of this compound can act as enzyme inhibitors or activators, providing insights into their roles in metabolic pathways related to various diseases .

Aromatic Compound Studies

The compound is valuable in studying aromatic compounds and their reactions. It contributes significantly to advancements in both academic and industrial chemistry by providing a framework for exploring new chemical reactions and mechanisms.

Data Table: Reaction Types

| Reaction Type | Description | Importance |

|---|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form new aromatic compounds | Key mechanism in organic synthesis |

| Cross-coupling Reactions | Participates in cross-coupling reactions with other aryl halides | Essential for developing complex molecules |

Wirkmechanismus

The mechanism of action of ethyl 5-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-phenyl-1H-pyrrole-3-carboxylate with analogs differing in substituents, ester groups, or heterocyclic cores. Data are derived from synthesis protocols, crystallographic studies, and computational analyses.

Pyrrole Derivatives with Varied Substituents

Key Observations :

- Steric and Electronic Effects : The phenyl group at C5 in the parent compound enhances steric bulk and π-conjugation, favoring cross-coupling reactions (e.g., with diphenylacetylene ). Methyl or furan substituents reduce steric hindrance but introduce electron-rich moieties that alter reactivity .

- Ester Group Influence : Replacing the ethyl ester with a methyl group (e.g., in methyl 2-(furan-2-yl)-5-phenyl-1H-pyrrole-3-carboxylate) slightly lowers molecular weight and may improve solubility in polar solvents .

Pyrazole Analogs

Key Observations :

- Heterocycle Core Differences: Pyrazole analogs exhibit distinct electronic properties compared to pyrrole derivatives.

Derivatives with Functional Group Modifications

Key Observations :

- Functional Group Reactivity : Formyl groups (e.g., in ethyl 5-formyl derivatives) enable Schiff base formation or nucleophilic additions, expanding utility in multicomponent reactions .

- Solubility Enhancement : Pyrrolidine-substituted derivatives exhibit improved solubility in aqueous-organic mixtures, making them suitable for medicinal chemistry .

Structural and Crystallographic Insights

- Crystal Packing: Derivatives like ethyl 5,6-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate exhibit planar fused-ring systems, confirmed by 1H-NMR and X-ray crystallography .

- Validation Tools : Programs like Mercury CSD 2.0 and SHELXL are critical for analyzing intermolecular interactions and validating structural integrity.

Biologische Aktivität

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates its potential as an antimicrobial and anticancer agent, among other applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

- Cellular Interference : The compound may interfere with cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A synthesis of derivatives has shown promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits moderate to high activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Research has also investigated the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring can significantly affect potency and selectivity towards specific biological targets.

Table 2: SAR Analysis

| Substituent Position | Variation | Effect on Activity |

|---|---|---|

| C2 | Methyl group addition | Increased antibacterial activity |

| C4 | Fluorine substitution | Enhanced anticancer properties |

This table summarizes how different modifications can lead to improved biological outcomes, guiding future synthetic efforts.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via transition-metal-catalyzed reactions. A common method involves reacting pyrrole derivatives with aryl halides or alkynes. For example, Cu(OAc)₂·H₂O (10 mol%) catalyzes the reaction between this compound and diphenylacetylene at ambient temperature for 22 hours, yielding derivatives with 93% efficiency after silica gel chromatography . Key optimization parameters include catalyst loading, solvent selection (e.g., CH₂Cl₂/hexane), and reaction time.

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂·H₂O | Diphenylacetylene | 22 h, RT | 93% | |

| Cu(OAc)₂·H₂O | 1-(hex-1-yn-1-yl)-4-methoxybenzene | 22 h, RT | 76% |

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard. The ¹H-NMR spectrum (300 MHz, CDCl₃) shows characteristic peaks: δ = 8.15 (d, J = 8.0 Hz, 1H), 7.54–7.37 (m, aromatic protons), and 4.33 (q, J = 7.1 Hz, ethyl group). Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 215.25 for C₁₃H₁₃NO₂) .

Q. What purification methods are effective for this compound?

Column chromatography on silica gel with gradients of nonpolar solvents (e.g., n-hexane/CH₂Cl₂ or EtOAc) is widely used. For example, a 5:1 hexane/CH₂Cl₂ ratio effectively isolates the product . Recrystallization may be employed for higher purity, though melting point data (200–201°C) suggest thermal stability .

Q. What safety precautions are necessary during handling?

While toxicity data are limited, general organic lab practices apply:

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a precursor for fused pyrrole derivatives. For instance, coupling with diphenylacetylene under Cu catalysis yields ethyl 5,6-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate, a bioactive scaffold .

Advanced Research Questions

Q. What role does this compound play in C–H bond functionalization?

It participates in ruthenium-catalyzed direct C–H activation reactions. The electron-rich pyrrole ring facilitates regioselective coupling with alkynes or aryl halides, forming complex heterocycles. Copper acetate acts as a co-catalyst, enhancing oxidative coupling efficiency .

Q. How is its crystal structure determined, and what software tools are used?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry. Mercury software visualizes packing patterns and validates hydrogen-bonding networks . For example, DFT studies correlate experimental bond lengths (e.g., C–C = 1.39 Å) with computational models .

Q. Can computational methods predict reactivity or regioselectivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Studies on analogous pyrroles show that the C3 position is most reactive due to electron density distribution .

Q. How do reaction conditions influence regioisomer ratios?

Catalyst choice and solvent polarity affect outcomes. For example, Cu(OAc)₂ with 1-(hex-1-yn-1-yl)-4-methoxybenzene produces an 8:1 regioisomer mixture. Polar solvents favor kinetic control, while nonpolar media may stabilize thermodynamic products .

Q. What are the challenges in scaling up synthetic protocols?

Key issues include:

- Catalyst recovery (e.g., Cu salts may require chelation).

- Byproduct formation under prolonged heating.

- Chromatography limitations; alternatives like centrifugal partition chromatography (CPC) are being explored .

Data Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.